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Introduction

Utreloxastat, also known by its synonyms PTC857 and EPI-857, is an investigational small
molecule that has been evaluated for the treatment of neurodegenerative diseases, most
notably Amyotrophic Lateral Sclerosis (ALS). It is a potent, orally bioavailable, and blood-brain
barrier-permeable inhibitor of 15-lipoxygenase (15-LO). The primary mechanism of action of
Utreloxastat is the reduction of oxidative stress and the inhibition of ferroptosis, a form of iron-
dependent programmed cell death implicated in the pathophysiology of various
neurodegenerative conditions. This technical guide provides a comprehensive overview of the
available scientific data on Utreloxastat, including its mechanism of action, pharmacokinetic
properties, and clinical trial outcomes.

Core Mechanism of Action: Inhibition of 15-
Lipoxygenase and Ferroptosis

Utreloxastat is a redox-active inhibitor of ferroptosis that functions by targeting the enzyme 15-
lipoxygenase (15-LO).[1] In pathological states such as ALS, increased oxidative stress leads
to the upregulation of 15-LO.[1] This enzyme catalyzes the peroxidation of polyunsaturated
fatty acids (PUFAS) in cellular membranes, leading to the formation of lipid hydroperoxides.[1]
This process, in the presence of iron, triggers a cascade of events culminating in ferroptosis, a
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form of regulated cell death characterized by the iron-dependent accumulation of lipid
peroxides.[1]

By inhibiting 15-LO, Utreloxastat is designed to block the production of these lipid
hydroperoxides, thereby reducing oxidative stress, preventing the depletion of reduced
glutathione (a key antioxidant), and ultimately inhibiting neuronal cell death via ferroptosis.[1]
Preclinical studies have suggested that Utreloxastat is a potent protector against neuronal cell
death in various in vitro and in vivo models of neurodegeneration.[2]
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Caption: Utreloxastat's inhibition of the 15-LO pathway to prevent ferroptosis.

Quantitative Data Summary

The following tables summarize the available quantitative data for Utreloxastat from in vitro
and clinical studies.

Parameter Value Source
CYP Inhibition

CYP1A2 ICso >5.3puM [1]
CYP2B6 ICso >53uM [1]
Other CYP450s ICso > 46 pM [1]

CYP Induction (in human

hepatocytes at 20 uM)

CYP2B6 Induced [1]
CYP3A4 Induced [1]
CYP1A2 Not Induced [1]

Table 2: Phase 1 Pharmacokinetics in Healthy
Volunteers (Single Ascending Dose)
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AUCo-t
Dose Cmax (ng/mL) Tmax (hr) ta/2 (hr)
(ng-hr/mL)
100 mg 129 £ 53 4.0 (2.0-6.0) 2710 + 870 20.0+£2.9
200 mg 309 £ 127 3.5(2.0-6.0) 7110 £ 2400 239+34
400 mg 717 + 296 4.0 (2.0-6.0) 16500 + 5820 25.3+45
600 mg 1080 £ 411 4.0 (3.0-6.0) 26200 + 9160 241+ 3.7
1000 mg 1680 + 681 4.0 (2.0-6.0) 43600 + 16100 23.4+£3.2

Data presented
as mean = SD,
with Tmax as
median (range).
Data extracted
from Gao L, et al.
(2023).

Table 3: Phase 1 Pharmacokinetics in Healthy

Volunteers (Multiple Ascending Doses - Day 14)

Dose Regimen Cmax (ng/mL)

Tmax (hr)

AUCo-24 (ng-hr/mL)

150 mg QD 533 + 162

2.0 (1.0-4.0)

8150 * 2550

250 mg BID 1080 + 333

4.0 (2.0-4.0)

16600 + 4980

500 mg QD 1340 + 435

3.0 (2.0-4.0)

20300 + 6500

Data presented as
mean x SD, with Tmax
as median (range).
Following multiple
doses, the terminal
half-life was =33
hours. Data extracted
from Gao L, et al.
(2023).
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Clinical Development and Outcomes

Utreloxastat progressed to Phase 2 clinical trials for the treatment of ALS.

e Phase 1: Afirst-in-human study in healthy volunteers demonstrated that Utreloxastat was
safe and well-tolerated at single doses up to 1000 mg and multiple doses of 500 mg once
daily or 250 mg twice daily for 14 days.[1] The pharmacokinetic profile supported further
development.[1]

e Phase 2 (cardinALS trial): This randomized, double-blind, placebo-controlled trial
investigated the efficacy and safety of Utreloxastat in patients with ALS.[3] Unfortunately,
PTC Therapeutics announced that the trial did not meet its primary or secondary endpoints.
[3] There was no significant change in the ALSFRS-R score from baseline to 24 weeks for
patients receiving Utreloxastat compared to placebo.[3] Additionally, no significant reduction
in the neurofilament light chain (NfL), a biomarker of nerve damage, was observed.[3] As a
result of these findings, the further development of Utreloxastat for ALS was discontinued.

[4]

Experimental Protocols

Detailed proprietary experimental protocols for Utreloxastat are not publicly available.
However, based on its mechanism of action, the following are representative methodologies for
key assays.

15-Lipoxygenase (15-LO) Inhibition Assay (General
Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of 15-LO. The
formation of a conjugated diene product from a polyunsaturated fatty acid substrate (e.g.,
linoleic acid or arachidonic acid) is monitored spectrophotometrically.

Materials:
o Purified 15-lipoxygenase enzyme

o Substrate: Linoleic acid or Arachidonic acid
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Buffer: Borate buffer or similar, pH 9.0

Test compound (Utreloxastat) dissolved in a suitable solvent (e.g., DMSO)

Spectrophotometer capable of measuring absorbance at 234 nm

Procedure:

Prepare a reaction mixture containing the buffer and the 15-LO enzyme in a quartz cuvette.

Add the test compound (Utreloxastat) at various concentrations to the reaction mixture and
pre-incubate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C)
to allow for inhibitor-enzyme interaction.

Initiate the enzymatic reaction by adding the substrate (linoleic acid or arachidonic acid).

Immediately monitor the increase in absorbance at 234 nm over time. This absorbance
change corresponds to the formation of the conjugated diene product.

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of
the inhibitor.

The percent inhibition is determined by comparing the reaction velocity in the presence of
the inhibitor to the velocity of a control reaction (containing only the solvent).

The ICso value (the concentration of inhibitor that causes 50% inhibition of the enzyme
activity) is calculated by plotting the percent inhibition against the logarithm of the inhibitor
concentration and fitting the data to a suitable dose-response curve.

Cellular Ferroptosis Inhibition Assay (General Protocol)

This assay assesses the ability of a compound to protect cells from ferroptosis induced by a

known trigger, such as erastin or RSL3.

Materials:

A suitable cell line susceptible to ferroptosis (e.g., HT-1080 fibrosarcoma cells)
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e Cell culture medium and supplements

e Ferroptosis inducer: Erastin (inhibits the cystine/glutamate antiporter system Xc~) or RSL3
(inhibits glutathione peroxidase 4, GPX4)

e Test compound (Utreloxastat)

o Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or a live/dead cell stain like propidium
iodide)

» Plate reader or fluorescence microscope

Procedure:

o Seed the cells in a multi-well plate and allow them to adhere overnight.

o Pre-treat the cells with various concentrations of the test compound (Utreloxastat) for a
specified period (e.g., 1-2 hours).

 Induce ferroptosis by adding a known concentration of erastin or RSL3 to the cell culture
medium.

 Include appropriate controls: untreated cells, cells treated with the ferroptosis inducer alone,
and cells treated with the test compound alone.

 Incubate the cells for a period sufficient to induce cell death in the positive control wells (e.g.,
24-48 hours).

o Measure cell viability using a chosen assay. For example, with a CellTiter-Glo® assay, the
luminescence, which is proportional to the amount of ATP and thus the number of viable
cells, is measured.

e The protective effect of the test compound is determined by the increase in cell viability in the
presence of the ferroptosis inducer compared to the inducer-only control.

e The ECso value (the concentration of the compound that provides 50% of the maximal
protective effect) can be calculated from the dose-response curve.
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Experimental Workflow for Preclinical Evaluation
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Caption: A generalized workflow for the preclinical and clinical development of Utreloxastat.

Conclusion

Utreloxastat (PTC857, EPI-857) is a well-characterized inhibitor of 15-lipoxygenase with a
clear mechanism of action in preventing ferroptosis. While it demonstrated a favorable safety
and pharmacokinetic profile in Phase 1 clinical studies, it unfortunately failed to show efficacy in
a Phase 2 trial for the treatment of ALS, leading to the discontinuation of its development for
this indication. The data and methodologies presented in this guide provide a comprehensive
technical overview for researchers and drug development professionals interested in the
science behind Utreloxastat and the broader field of ferroptosis inhibition in neurodegenerative
diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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